2-acetylphenyl (4-chloro-2-methylphenoxy)acetate
Description
2-acetylphenyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C17H15ClO4 and a molecular weight of 318.75 . It is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
(2-acetylphenyl) 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-11-9-13(18)7-8-15(11)21-10-17(20)22-16-6-4-3-5-14(16)12(2)19/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQSVMGROHMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-acetylphenyl (4-chloro-2-methylphenoxy)acetate can be achieved through the esterification of 2-acetylphenol with 4-chloro-2-methylphenoxyacetic acid. The reaction typically occurs under alkaline conditions and at an appropriate temperature to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-acetylphenyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-acetylphenyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as an antitumor agent due to its physiological activity.
Industry: It is used in the production of herbicidal ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetylphenyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its herbicidal activity is attributed to its ability to disrupt plant growth by interfering with essential biochemical pathways . In medicinal applications, the compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-acetylphenyl (4-chloro-2-methylphenoxy)acetate can be compared with similar compounds such as:
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: This compound has a similar structure but includes an amide group instead of an ester group.
4-acetylphenyl 2-(4-chloro-2-methylphenoxy)acetate: This compound is structurally similar but may have different physicochemical properties. The uniqueness of this compound lies in its specific ester linkage, which imparts distinct reactivity and applications compared to its analogs.
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